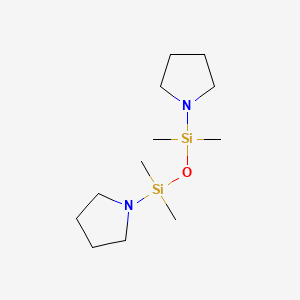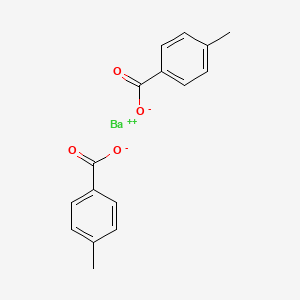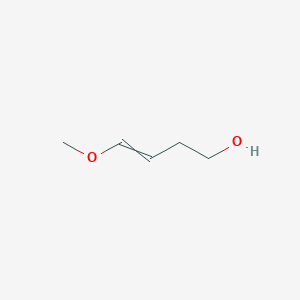![molecular formula C16H13N2OP B14469360 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile CAS No. 65145-33-7](/img/structure/B14469360.png)
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is an organic compound that features a benzonitrile group attached to a phosphoryl group, which is further substituted with a cyanoethyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile typically involves the reaction of benzonitrile with a phosphorylating agent in the presence of a base. One common method is the nucleophilic aromatic substitution reaction, where the benzonitrile undergoes substitution with a phosphorylating agent like phenylphosphonic dichloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.
化学反応の分析
Types of Reactions
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
科学的研究の応用
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzene
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]phenol
- **4-[(2-Cyanoethyl)(phenyl)phosphoryl]aniline
Uniqueness
4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile is unique due to the presence of both a cyano and a phosphoryl group, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
65145-33-7 |
|---|---|
分子式 |
C16H13N2OP |
分子量 |
280.26 g/mol |
IUPAC名 |
4-[2-cyanoethyl(phenyl)phosphoryl]benzonitrile |
InChI |
InChI=1S/C16H13N2OP/c17-11-4-12-20(19,15-5-2-1-3-6-15)16-9-7-14(13-18)8-10-16/h1-3,5-10H,4,12H2 |
InChIキー |
VAYXWSJAFLJZBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(CCC#N)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
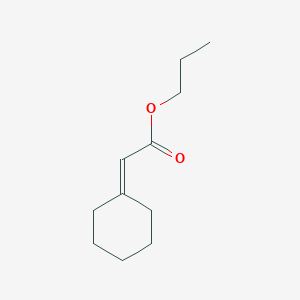
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
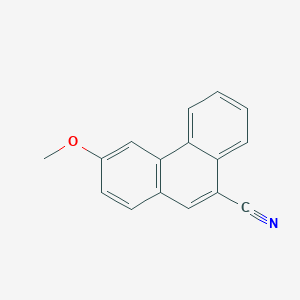
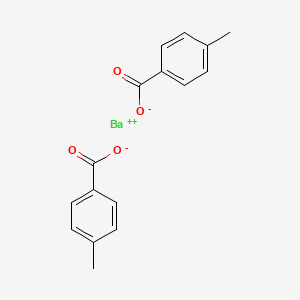
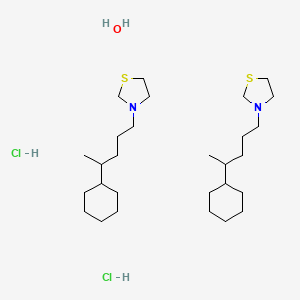
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
